molecular formula C9H11BrO B2558199 3-Methoxy-4-methylbenzyl bromide CAS No. 122488-92-0

3-Methoxy-4-methylbenzyl bromide

Cat. No.: B2558199
CAS No.: 122488-92-0
M. Wt: 215.09
InChI Key: HOMQOZDFTLOMCR-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylbenzyl bromide is a chemical compound with the molecular formula C9H11BrO . It is also known by other synonyms such as 4-Methyl-3-methoxybenzyl bromide and 3-methoxy-4-methylphenylmethyl bromide .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The exact mass is 213.99900 .


Chemical Reactions Analysis

Alkyl halides like this compound typically undergo both substitution and elimination reactions . The halogen-bearing carbon is designated as alpha and the carbon atom(s) adjacent to it as beta . Replacement or substitution of the halogen on the α-carbon by a nucleophilic reagent is a commonly observed reaction .

Scientific Research Applications

1. Photodynamic Therapy in Cancer Treatment

A study by Pişkin, Canpolat, & Öztürk (2020) explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound, including a 3-methoxy-4-methylbenzyl bromide related structure, exhibited promising properties as a photosensitizer for photodynamic therapy, showing potential for treating cancer.

2. Building Blocks for Dendritic Materials

Structural properties of methoxy derivatives of benzyl bromide, including compounds similar to this compound, were analyzed by Pan, Cheung, Harris, Constable, & Housecroft (2005). These compounds are significant for their potential use as building blocks in the synthesis of dendritic materials.

3. Catalysis in Liquid-phase Oxidation

Okada & Kamiya (1981) conducted research on the liquid-phase oxidation of methylbenzenes, catalyzed by a cobalt-copper-bromide system. The study highlighted the role of compounds similar to this compound in the oxidation process, which is important for various chemical synthesis methods.

4. Protecting Group in Synthesis of Oligoribonucleotides

Takaku & Kamaike (1982) discussed the use of a 4-methoxybenzyl group, related to this compound, as a new protecting group in the synthesis of oligoribonucleotides. This application is crucial for advanced biochemical processes and research.

5. Anti-Plasmodial Activity

Hadanu et al. (2010) synthesized and evaluated the antiplasmodial activities of a compound related to this compound, namely N-(4-methoxybenzyl)-1,10-phenanthrolinium bromide. This research is significant for developing treatments against Plasmodium falciparum, the parasite responsible for malaria.

6. Gas and Vapour Sensing Materials

Hosseini & Entezami (2001) reported on the chemical and electrochemical synthesis of polymers incorporating methoxyethoxythiophene with compounds similar to this compound for gas and vapor sensing. This application is crucial in the development of new sensor technologies.

7. Electrophilic Aromatic Substitution Research

Research by Kulangiappar, Anbukulandainathan, & Raju (2014) explored the electrochemical bromination of 4-methoxy toluene, producing compounds related to this compound. This study contributes to the understanding of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Mechanism of Action

Target of Action

The compound 4-(bromomethyl)-2-methoxy-1-methylbenzene, also known as 3-Methoxy-4-methylbenzyl bromide, is primarily used in the field of organic synthesis . It serves as a reagent in various chemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 4-(bromomethyl)-2-methoxy-1-methylbenzene interacts with its targets through a series of steps . The process begins with the oxidative addition where palladium donates electrons to form a new Pd–C bond . This is followed by transmetalation, where the organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 4-(bromomethyl)-2-methoxy-1-methylbenzene is involved, is a key biochemical pathway in organic synthesis . This pathway enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds . The downstream effects of this pathway include the production of a wide range of organoboron reagents, which have been tailored for application under specific conditions .

Result of Action

The primary result of the action of 4-(bromomethyl)-2-methoxy-1-methylbenzene is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a variety of organoboron reagents, contributing to the production of a wide range of organic compounds .

Safety and Hazards

The safety data sheet for a similar compound, 4-Methylbenzyl bromide, indicates that it causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . These hazards may also apply to 3-Methoxy-4-methylbenzyl bromide, but specific safety data for this compound is not available in the search results.

Properties

IUPAC Name

4-(bromomethyl)-2-methoxy-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMQOZDFTLOMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 18.3 g (0.12 mol) of 3-methoxy4-methylbenzyl alcohol in 150 mL of Et2O was treated with 23.8 g (0.12 mol) of BaCO3 and the mixture cooled in ice. This was treated dropwise with 5.8 mL (0.06 mol) of PBr3. After stirring at 0° C. for 15 minutes, the mixture was allowed to stir at room temperature overnight. The mixture was filtered and the solid washed with Et2O. The Et2O was washed with saturated NaHCO3, then with saturated NaCl. Drying over MgSO4 and removal of the solvent under reduced pressure left 24.17 g (93.5% yield) of the product as an oil. The structure was confirmed by NMR spectroscopy.
Quantity
18.3 g
Type
reactant
Reaction Step One
[Compound]
Name
BaCO3
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Yield
93.5%

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